molecular formula C11H8O2S B1309863 2-(2-Thienyl)benzoic acid CAS No. 6072-49-7

2-(2-Thienyl)benzoic acid

Cat. No.: B1309863
CAS No.: 6072-49-7
M. Wt: 204.25 g/mol
InChI Key: GDSOQCSYONDNAJ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzoic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Food Science and Pharmaceuticals

2-(2-Thienyl)benzoic acid and its derivatives, like benzoic acid, are present in plant and animal tissues and can also be produced by microorganisms. They are used extensively as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. These compounds are widely distributed in the environment and can be found in water, soil, and air, leading to common and prolonged human exposure. The metabolic pathways, toxicology, and analytical methods for detection of these compounds are areas of significant research interest (del Olmo, Calzada, & Nuñez, 2017).

2. Liquid Crystal Research

Compounds like this compound have been used to investigate liquid crystal properties. For instance, derivatives of 2-(2-Thienyl)benzoic acids formed esters, which exhibited interesting liquid crystal behaviors when studied through thermal optical microscopy, differential scanning calorimetry, and X-ray diffraction. This research contributes to the understanding of smectic phases in liquid crystals, which has applications in electronic displays and other technologies (Butcher et al., 1991).

3. Role in Chemical Synthesis

Research on this compound includes its role in the synthesis of complex molecules. For example, it's involved in the synthesis of biologically active compounds like aza-anthraquinones. This kind of research is crucial for developing new pharmaceuticals and understanding complex chemical reactions (Rebstock et al., 2004).

4. Analytical Chemistry and Spectroscopy

This compound derivatives have been studied for their physical and chemical properties using techniques like nuclear magnetic resonance spectroscopy. These studies contribute to a deeper understanding of aromaticity and molecular interactions, which are fundamental concepts in organic chemistry and are essential for drug design and materials science (Lee, Yu, & Ji, 2002).

Properties

IUPAC Name

2-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOQCSYONDNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408384
Record name 2-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-49-7
Record name 2-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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